Carlina oxide

Beschreibung

This compound has been reported in Carlina diae with data available.

isolated from roots of Carlina acaulis L.; structure given in first source

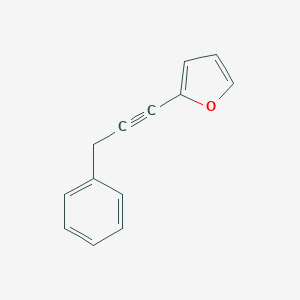

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-phenylprop-1-ynyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHFCVRNWSKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198237 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-22-7 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carlina oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carlina Oxide: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlina oxide, a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its potent biological activities, including antimicrobial, antitrypanosomal, and insecticidal properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is predominantly found in the roots of plants belonging to the Asteraceae family. The most significant and widely reported natural source is Carlina acaulis , commonly known as the stemless carline thistle.[1][2][3][4] The essential oil derived from the roots of this plant can contain this compound as its major constituent, with concentrations reported to be as high as 90-99%.[1]

Another notable, albeit less common, source is Carthamus caeruleus , where this compound has also been identified as a major component of its essential oil and hydrosol extracts.[5] While other species within the Asteraceae family may produce related polyacetylenes, Carlina acaulis remains the most commercially and scientifically relevant source for the isolation of this compound.

Quantitative Data on this compound Yield

The yield and purity of this compound obtained from natural sources can vary depending on the plant's geographical origin, harvest time, and the extraction method employed. The following table summarizes the reported quantitative data from the scientific literature.

| Plant Source | Part Used | Extraction Method | Yield (% w/w) | Purity (%) | Reference |

| Carlina acaulis | Dry Roots | Hydrodistillation | 0.87 | 96.0 | [6] |

Experimental Protocols for Isolation and Characterization

The isolation of this compound from its primary natural source, Carlina acaulis roots, typically involves hydrodistillation followed by purification and analytical verification.

Plant Material Preparation

-

Harvesting and Drying: The roots of Carlina acaulis are harvested, thoroughly washed with distilled water, and subsequently air-dried at room temperature.[1]

-

Pulverization: The dried roots are finely powdered using a grinder to increase the surface area for efficient extraction.[7]

Hydrodistillation for Essential Oil Extraction

This process is designed to extract the volatile components, including this compound, from the plant material.

-

Soaking: The powdered roots (e.g., 1 kg) are soaked overnight in distilled water (e.g., 7 L) in a large-volume glass flask.[7]

-

Distillation: The mixture is subjected to hydrodistillation using a Clevenger-type or Deryng apparatus.[1][7] The flask is heated using a heating mantle.

-

Collection: The distillation is continued until no more essential oil is observed condensing in the collection burette.[7] The collected essential oil, rich in this compound, is then separated from the aqueous phase.

Purity and Identity Confirmation

Following isolation, the purity and chemical identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated compound and to confirm its molecular weight.[1][6]

-

Spectroscopic Analysis:

-

Infrared (IR) and Raman Spectroscopy: These methods are employed to identify the characteristic functional groups present in the this compound molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the compound, confirming the identity of this compound.[1][5][6]

-

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Carlina acaulis roots.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed protocol for its isolation and characterization. The methodologies described, centered on hydrodistillation of Carlina acaulis roots followed by rigorous analytical confirmation, represent the current standard for obtaining this biologically active polyacetylene. For researchers and professionals in drug development, a thorough understanding of these sourcing and purification techniques is crucial for ensuring the quality and consistency of this compound used in preclinical and clinical investigations. The provided data and protocols serve as a foundational resource to support further research into the therapeutic potential of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. preprints.org [preprints.org]

- 7. 2.1. Essential Oil Extraction and Isolation of this compound [bio-protocol.org]

The Discovery and Enduring Scientific Interest of Carlina Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlina oxide, a naturally occurring polyacetylene, stands as a significant molecule at the interface of traditional herbal medicine and modern drug discovery. First isolated in the late 19th century, this compound, predominantly found in the roots of Carlina acaulis L., has garnered considerable attention for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and multifaceted biological effects of this compound. It details the experimental protocols for its extraction, isolation, and characterization, and presents a comprehensive summary of its quantitative biological data. Furthermore, this guide visualizes key experimental workflows, offering a valuable resource for researchers investigating its potential applications in the pharmaceutical and agrochemical industries.

Introduction: From Traditional Remedy to Scientific Scrutiny

The story of this compound is deeply rooted in the traditional use of the stemless carline thistle, Carlina acaulis, a plant native to the alpine regions of central and southern Europe. For centuries, the rhizome of this plant was a staple in European herbal medicine, employed as a diuretic, cold remedy, and treatment for skin diseases. This historical use prompted scientific inquiry into its chemical constituents, ultimately leading to the discovery of its major bioactive component.

The Historical Journey of a Potent Polyacetylene

The scientific investigation into the chemical makeup of Carlina acaulis essential oil dates back to the late 19th century. The initial isolation of what would come to be known as this compound was achieved by the German chemist F. W. Semmler in 1889 . His pioneering work laid the foundation for future research into this unique natural product.

While Semmler was the first to isolate the compound, the complete elucidation of its chemical structure as 2-(3-phenylprop-1-ynyl)furan was a gradual process, culminating in the mid-20th century through the application of advancing spectroscopic techniques. Today, its structure is routinely confirmed using modern analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy.

Chemical and Physical Properties

This compound is a polyacetylene, a class of compounds characterized by the presence of one or more triple bonds. Its distinct structure, featuring a furan ring attached to a phenylpropyne chain, is responsible for its characteristic chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(3-phenylprop-1-yn-1-yl)furan |

| Appearance | Oily liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents; poorly soluble in water |

Natural Occurrence and Biosynthesis

This compound is the principal component of the essential oil extracted from the roots of Carlina acaulis, where it can constitute over 95% of the oil's volume. It has also been identified as a major constituent in the essential oil of Carthamus caeruleus. The biosynthesis of polyacetylenes in plants is a complex process, generally believed to originate from fatty acid precursors through a series of desaturation and other enzymatic modifications.

Isolation and Purification: From Plant to Pure Compound

The extraction and purification of this compound are critical steps for its study and potential application. The general workflow involves obtaining the essential oil from the plant's roots, followed by chromatographic separation to isolate the pure compound.

Experimental Protocol: Isolation of this compound

Objective: To isolate pure this compound from the roots of Carlina acaulis.

Materials:

-

Dried roots of Carlina acaulis

-

Clevenger-type apparatus for hydrodistillation

-

Silica gel for column chromatography

-

n-hexane (analytical grade)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

GC-MS and NMR for analysis

Procedure:

-

Hydrodistillation: The dried roots of Carlina acaulis are subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The essential oil, being less dense than water, is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Column Chromatography: The crude essential oil is loaded onto a silica gel column.

-

Elution: The column is eluted with n-hexane. Fractions are collected systematically.

-

Monitoring: The separation process is monitored by TLC to identify the fractions containing this compound.

-

Solvent Evaporation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purity Confirmation: The purity and identity of the isolated this compound are confirmed by GC-MS and NMR analysis.

Isolation Workflow for this compound.

Biological Activities and Mechanism of Action

This compound exhibits a remarkable range of biological activities, making it a subject of intense research for its potential applications in medicine and agriculture.

Insecticidal Activity

This compound has demonstrated potent insecticidal properties against a variety of insect pests, including mosquitos (Culex quinquefasciatus) and agricultural pests.[1] Its mechanism of action is thought to involve the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[2] Photosensitization is another proposed mechanism, where the molecule becomes toxic upon exposure to light.[2]

| Target Organism | Assay Type | Result (LC₅₀/IC₅₀) | Reference |

| Culex quinquefasciatus (larvae) | Larvicidal assay | 1.31 µg/mL | [2] |

| Musca domestica | Topical application | - | [1] |

| Bactrocera oleae | Ingestion | LC₅₀ = 1052 ppm | [3] |

Antifungal and Antibacterial Activity

This compound shows significant activity against various fungal and bacterial strains. This has led to investigations into its potential as a natural food preservative and an alternative to chemical fungicides.

| Organism | Activity | Result (MIC) | Reference |

| Penicillium expansum | Antifungal | - | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | - | |

| Streptococcus pyogenes | Antibacterial | - | |

| Pseudomonas aeruginosa | Antibacterial | - | |

| Candida albicans | Antifungal | - |

Cytotoxic and Other Activities

This compound has also been shown to possess cytotoxic effects against certain cancer cell lines. However, its toxicity profile indicates that it should be handled with care, as it can also be toxic to non-target organisms. Additionally, it has demonstrated antitrypanosomal properties.

| Cell Line/Organism | Activity | Result (IC₅₀/LC₅₀) | Reference |

| Human melanoma cells | Cytotoxic | Varies by cell line | |

| Trypanosoma brucei brucei | Antitrypanosomal | IC₅₀ = 1.0 µg/mL |

Synthesis of this compound Analogues

The potent biological activities of this compound have inspired the synthesis of various analogues to explore structure-activity relationships and develop new compounds with enhanced efficacy and selectivity.[1] A common synthetic approach involves a Sonogashira coupling reaction.

General Synthetic Workflow

Synthetic Workflow for this compound Analogues.

Future Perspectives and Conclusion

This compound continues to be a molecule of significant interest. Its potent and diverse biological activities, coupled with its natural origin, position it as a promising lead compound for the development of new insecticides, antifungals, and potentially other therapeutic agents. The challenges of sustainable sourcing and potential toxicity necessitate further research into its synthetic production, the development of safer analogues, and the formulation of delivery systems that enhance its efficacy while minimizing off-target effects. The journey of this compound from a traditional herbal remedy to a modern scientific curiosity underscores the immense potential of natural products in addressing contemporary challenges in health and agriculture.

References

Unveiling the Structure of Carlina Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene found predominantly in the roots of Carlina acaulis, has garnered significant interest within the scientific community.[1][2] This potent bioactive compound exhibits a range of biological activities, including insecticidal, antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising lead compound for the development of novel pharmaceuticals and agrochemicals.[3][4][5][6] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies, summarizing the critical quantitative data, and visualizing the logical workflows and associated signaling pathways.

Physicochemical and Spectroscopic Data

The definitive structure of this compound, benzyl(2-furyl)acetylene, was established through a combination of spectroscopic analysis and chemical synthesis. The following tables summarize the key quantitative data obtained from various analytical techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Values |

| Infrared (IR) Spectroscopy | C≡C stretching: 2216 cm⁻¹Aromatic C-H stretching: 3086 cm⁻¹Aromatic C=C bending: 1453, 1487, 1494, 1573 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ 7.44–7.38 (m, 2H), 7.33–7.28 (m, 2H), 3.74 (d, J = 2.7 Hz, 2H), 3.03 (s, 1H), 2.49 (s, 3H)[2] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ 160.1, 143.2, 137.7, 137.5, 129.8, 120.6, 114.5, 114.0, 112.5, 110.9, 92.0, 73.2, 55.5, 26.1 |

| Mass Spectrometry (MS) | m/z = 212 (M⁺, 100%), 181, 169, 152, 127, 115, 51 |

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its isolation from natural sources to its chemical synthesis for ultimate confirmation.

Isolation and Purification of this compound

This compound is primarily isolated from the roots of Carlina acaulis. The general workflow for its extraction and purification is outlined below.

A detailed protocol for this process is as follows:

-

Plant Material Preparation: Dried roots of Carlina acaulis are ground into a fine powder.[7]

-

Hydrodistillation: The powdered root material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours to extract the essential oil.[7]

-

Isolation: The collected essential oil, which is rich in this compound, is then subjected to silica gel column chromatography.[8]

-

Purification: Elution with n-hexane allows for the separation of this compound from other components of the essential oil, yielding the pure compound.[8]

Spectroscopic Analysis

The purified this compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in identifying structural motifs.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9]

Chemical Synthesis for Structural Confirmation

The definitive proof of the proposed structure of this compound is achieved through its total chemical synthesis. A common synthetic route is the Sonogashira coupling.

A general protocol for the synthesis of this compound analogues involves a three-step process:

-

Synthesis of Substituted Benzyl Bromides: Commercially available or synthesized substituted benzyl bromides serve as the starting materials.[2]

-

Formation of the Terminal Alkyne: The benzyl bromide is reacted to form a terminal alkyne.[10]

-

Sonogashira Coupling: The terminal alkyne is then coupled with 2-bromofuran in the presence of a palladium catalyst and a copper(I) co-catalyst to yield this compound.[2][10] The spectroscopic data of the synthetic product is then compared with that of the natural isolate to confirm the structure.

Biological Activity and Signaling Pathways

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound. Studies have shown that this compound can induce apoptosis and necrosis in various cell lines.[11] One of the key findings is its ability to modulate cellular signaling pathways.

Specifically, this compound has been observed to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4] These kinases are central components of signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these pathways, this compound can exert its cytotoxic and anti-proliferative effects.

Furthermore, this compound has been shown to modify the expression of Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[3][4][12] This suggests that this compound may have immunomodulatory properties, a finding of significant interest in the field of oncology and immunology.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of rigorous spectroscopic analysis and total chemical synthesis. This in-depth understanding of its molecular architecture is the foundation for further research into its diverse biological activities. The elucidation of its effects on key cellular signaling pathways, such as the AKT/ERK and PD-L1 pathways, opens up exciting new avenues for the development of this compound and its derivatives as therapeutic agents and other valuable chemical products. This guide provides a comprehensive technical overview to support and inspire future research and development in this promising area.

References

- 1. preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.1. Essential Oil Extraction and Isolation of this compound [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Carlina Oxide in Carlina acaulis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Carlina oxide, a potent polyacetylene found in the roots of Carlina acaulis, has garnered significant interest for its diverse biological activities, including antimicrobial and insecticidal properties. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis. While the complete pathway in Carlina acaulis has not been fully elucidated, this document outlines a putative biosynthetic route based on established knowledge of polyacetylene formation in the Asteraceae family. This guide includes a proposed enzymatic pathway, quantitative data on the chemical composition of Carlina acaulis essential oil, detailed experimental protocols for relevant analytical and biochemical studies, and visualizations of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Carlina acaulis L., commonly known as the stemless carline thistle, is a plant belonging to the Asteraceae family with a history of medicinal use in Europe.[1] The essential oil extracted from its roots is predominantly composed of this compound, a polyacetylene responsible for many of its biological activities.[2][3] Polyacetylenes are a class of secondary metabolites characterized by the presence of one or more carbon-carbon triple bonds, and they are known to be derived from fatty acid precursors.[4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the available scientific literature to present a putative biosynthesis pathway, alongside relevant data and methodologies to aid researchers in this field.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of polyacetylenes in the Asteraceae family is known to originate from C18 fatty acids, primarily oleic acid and linoleic acid.[2][4] The formation of the characteristic triple bonds is catalyzed by a series of desaturase and acetylenase enzymes.[5] Although the specific enzymes in Carlina acaulis have not been characterized, a putative pathway can be proposed based on studies in related species.[2][4][5]

The initial step is the conversion of oleic acid to linoleic acid by a Δ12-fatty acid desaturase (FAD2).[5] Subsequently, a specialized acetylenase, a divergent form of FAD2, is thought to catalyze the introduction of a triple bond, leading to the formation of crepenynic acid, a key intermediate in polyacetylene biosynthesis.[5][6] Further desaturations and modifications, likely involving additional desaturases and other enzymes, would then lead to the formation of this compound. The final steps would involve the formation of the furan ring and the phenyl group, though the precise mechanisms for these transformations in the context of polyacetylene biosynthesis are still under investigation.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

While specific quantitative data on the kinetics of the biosynthetic enzymes and the concentrations of pathway intermediates in Carlina acaulis are not available in the current literature, several studies have quantified the composition of the essential oil from its roots. This data highlights the prominence of this compound.

| Compound | Percentage in Essential Oil | Reference(s) |

| This compound | >95% | [7] |

| Benzaldehyde | <1% | [7] |

| ar-Curcumene | <1% | [7] |

| β-Sesquiphellandrene | <1% | [7] |

| α-Zingiberene | <1% | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on general techniques used in the study of plant secondary metabolite biosynthesis.

Extraction and Quantification of this compound and Precursors

Objective: To extract and quantify this compound and potential fatty acid precursors from Carlina acaulis root tissue.

Materials:

-

Carlina acaulis root material (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane or diethyl ether (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound standard

-

Oleic acid and linoleic acid standards

Procedure:

-

Freeze fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with hexane or diethyl ether (e.g., 1 g of tissue in 10 mL of solvent) by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 3,000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more and pool the supernatants.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Resuspend the dried extract in a known volume of hexane for GC-MS analysis.

-

For fatty acid analysis, a derivatization step (e.g., methylation with BF3-methanol) is required before GC-MS analysis.

-

Prepare a calibration curve using the respective standards to quantify the compounds of interest.

-

Analyze the samples by GC-MS, comparing retention times and mass spectra with the standards for identification and quantification.

Enzyme Assays for Fatty Acid Desaturases and Acetylenases

Objective: To assay the activity of fatty acid desaturases and acetylenases from Carlina acaulis root microsomes.

Materials:

-

Carlina acaulis root tissue

-

Extraction buffer (e.g., 100 mM potassium phosphate pH 7.2, 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1 mM PMSF)

-

Microsome isolation buffers

-

Radiolabeled substrates (e.g., [1-14C]oleic acid, [1-14C]linoleic acid)

-

Co-factors (NADH or NADPH)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Homogenize fresh root tissue in ice-cold extraction buffer.

-

Isolate microsomes by differential centrifugation.

-

Resuspend the microsomal pellet in a suitable assay buffer.

-

Set up the enzyme reaction mixture containing the microsomal protein, radiolabeled substrate, and co-factors.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.

-

Stop the reaction by adding a solution of KOH in methanol.

-

Saponify the lipids and extract the fatty acids.

-

Separate the fatty acid products by argentation TLC or reverse-phase HPLC.

-

Quantify the radioactivity in the product spots/peaks using a scintillation counter to determine enzyme activity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Carlina acaulis is a complex process that is yet to be fully unraveled. The putative pathway presented in this guide, based on the well-established biosynthesis of polyacetylenes in the Asteraceae family, provides a solid foundation for future research. The key to a complete understanding lies in the identification and characterization of the specific enzymes involved, particularly the desaturases and acetylenases, in Carlina acaulis. The application of modern 'omics' technologies, such as transcriptomics and proteomics, coupled with targeted biochemical assays, will be instrumental in identifying the genes and enzymes responsible for each step of the pathway. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also open up avenues for its sustainable production through metabolic engineering, thereby facilitating its development as a valuable pharmaceutical or agrochemical agent.

References

- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Properties of two multifunctional plant fatty acid acetylenase/desaturase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carlina Oxide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene, is a principal bioactive constituent of various plants, notably from the Carlina and Carthamus genera within the Asteraceae family.[1] Historically used in traditional medicine, recent scientific inquiry has unveiled its significant potential in diverse fields, including antimicrobial, insecticidal, and cytotoxic applications. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its relevance to research and drug development.

Physical and Chemical Properties

This compound, with the chemical name 2-(3-phenyl-1-propyn-1-yl)furan, possesses a unique molecular structure that dictates its physicochemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Colorless to yellowish oil | [3] |

| Boiling Point | 299.6 °C at 760 mmHg | [4] |

| Density | 1.1 g/cm³ | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like acetone and DMSO. | [5][6] |

| CAS Number | 502-22-7 | [2] |

Spectral Data

The structural elucidation and identification of this compound are primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete assigned peak list is not consistently reported across the literature, 1H and 13C NMR spectroscopy are routinely used to confirm the identity of isolated or synthesized this compound.[1][5][7] The spectra are consistent with the proposed structure of 2-(3-phenyl-1-propyn-1-yl)furan.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3086 | C-H Aromatic (Ar) stretching |

| ~2216 | C≡C Alkyne stretching |

| ~1573, 1494, 1487, 1453 | C=C Aromatic (Ar) bending |

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z 182. The fragmentation pattern is consistent with the structure of 2-(3-phenyl-1-propyn-1-yl)furan.[7]

Experimental Protocols

Isolation of this compound from Carlina acaulis

A common method for obtaining this compound is through hydrodistillation of the roots of Carlina acaulis.[3]

Methodology:

-

Plant Material Preparation: Dried roots of Carlina acaulis are finely powdered.

-

Hydrodistillation: The powdered root material is suspended in water and subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

-

Extraction: The collected essential oil, rich in this compound, is separated from the aqueous phase.

-

Purification: Further purification of this compound from the essential oil can be achieved using silica gel column chromatography with a non-polar eluent such as n-hexane.[3]

-

Characterization: The purity and identity of the isolated this compound are confirmed by GC-MS, NMR, and IR spectroscopy.

Chemical Synthesis of this compound

The chemical synthesis of this compound and its analogs has been developed to overcome the limitations of natural sourcing. A common synthetic strategy involves a three-step process culminating in a Sonogashira coupling reaction.[3]

Workflow for the Synthesis of this compound:

General Protocol for Sonogashira Coupling (Step 3):

-

Reaction Setup: To a dried reaction flask under an inert atmosphere, add the aryl halide (e.g., 2-bromofuran), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

-

Addition of Base and Alkyne: Add an amine base (e.g., triethylamine) and the terminal alkyne (e.g., phenylpropyne).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its cytotoxic and pro-apoptotic effects being of significant interest in drug development.

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound induces apoptosis and necrosis in various cell lines, including human melanoma cells. This pro-apoptotic effect is associated with the downregulation of key survival signaling pathways.

Inhibition of AKT and ERK Signaling

A key mechanism underlying the cytotoxic effects of this compound is its ability to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2). Both AKT and ERK are critical kinases in signaling pathways that promote cell proliferation, survival, and differentiation. Their downregulation by this compound leads to the induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis:

The downregulation of AKT and ERK signaling by this compound likely disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade and ultimately, programmed cell death.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. Its ability to induce apoptosis through the inhibition of key survival signaling pathways, such as AKT and ERK, makes it a molecule of interest for further investigation in the context of drug discovery and development, particularly in the field of oncology. The availability of both isolation and synthetic protocols facilitates its accessibility for research purposes. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Carlina Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carlina oxide, a naturally occurring polyacetylene with significant biological activities. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, chemically known as 2-(3-phenylprop-1-yn-1-yl)furan, is a polyacetylene found in the essential oil of Carlina acaulis. Its chemical structure is characterized by a furan ring linked to a phenylpropyl group via an acetylene bond.

Molecular Formula: C₁₃H₁₀O

Molecular Weight: 182.22 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Atom | Chemical Shift (δ) ppm |

| CH | 126.7 |

| Phenyl (2C) | 127.9 |

| Phenyl (2C) | 128.6 |

| C | 135.9 |

| C | 137.3 |

| CH | 142.9 |

Note: A complete, assigned ¹H NMR and detailed ¹³C NMR data set with coupling constants is not consistently available across public sources. The data presented is a compilation from available literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3086 | C-H Aromatic stretching |

| 2216 | C≡C Acetylenic stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 183.07 | [M+H]⁺ |

Note: Detailed fragmentation analysis of this compound is not extensively reported in the available literature.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a Bruker Avance 400 Ultrashield spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is often performed using a Hewlett-Packard GC/MS 6890N system operating in electron ionization (EI) mode at 70 eV. This technique allows for the separation of components in a mixture followed by their mass analysis.

Signaling Pathway

Recent studies have begun to elucidate the mechanism of action of this compound, particularly its effects on cancer cell lines. Research has indicated that this compound can modulate key signaling pathways involved in cell proliferation and survival.[1]

One study demonstrated that this compound leads to a decrease in the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2).[1] These kinases are crucial components of signaling cascades that promote cell growth, survival, and differentiation. The downregulation of AKT and ERK1/2 by this compound suggests a potential mechanism for its observed cytotoxic and pro-apoptotic effects.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound and initial insights into its mechanism of action. The presented data serves as a valuable resource for researchers engaged in the study and development of this promising natural product. Further investigations are warranted to fully characterize its spectroscopic properties and to further elucidate its biological activities and therapeutic potential.

References

The Enigmatic Abundance of Carlina Oxide: A Technical Guide to its Natural Variability in Plant Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a potent polyacetylene, stands as the predominant constituent of the essential oil derived from the roots of Carlina acaulis and has also been identified in other Carlina species.[1] Its significant biological activities, ranging from insecticidal to cytotoxic effects, have positioned it as a compound of high interest for researchers in drug development and crop protection.[2][3] This technical guide delves into the natural variability of this compound in plant populations, presenting quantitative data, detailed experimental protocols, and an exploration of the biosynthetic and signaling pathways that govern its production and activity.

Quantitative Variability of this compound

The concentration of this compound exhibits significant variability depending on the plant species, cultivation conditions, and the specific plant part analyzed. The most striking feature is its exceptionally high concentration in the essential oil of Carlina acaulis roots, often exceeding 90% of the total volume.

Table 1: Concentration of this compound in Carlina Species

| Species | Plant Part | Method of Analysis | This compound Concentration (% of Essential Oil) | Reference |

| Carlina acaulis | Roots | GC-MS | 97.7% | [2] |

| Carlina acaulis | Roots | GC-MS | 96.2% | [4] |

| Carlina acaulis | Roots | GC-MS | 69.52% (in chloroform extract) | [5] |

| Carlina acanthifolia | Roots | GC/MS | 89.36% | [6] |

| Carlina vulgaris | Roots & Aerial Parts | Not Detected | - | [7] |

| Carlina corymbosa | Roots & Aerial Parts | Not Detected | - | [7] |

Table 2: Yield of this compound from Carlina acaulis

| Cultivation/Extraction Method | Plant Material | Yield | Reference |

| Hydrodistillation | Dry roots | 0.82% (w/w) | [8] |

| Hydrodistillation | Dry roots | 0.87% (w/w) | [9] |

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for understanding its natural variability and biological functions. Below are detailed methodologies for its extraction, analysis, and the investigation of its effects on cellular signaling pathways.

Extraction and Isolation of this compound by Hydrodistillation

This protocol describes the extraction of essential oil rich in this compound from Carlina acaulis roots.

Materials:

-

Dried roots of Carlina acaulis

-

Deryng apparatus or similar hydrodistillation unit

-

Distilled water

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Grind the dried roots of Carlina acaulis to a coarse powder.

-

Place a known quantity of the powdered root material into the round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the hydrodistillation apparatus according to the manufacturer's instructions.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation process for a sufficient duration (typically several hours) to ensure complete extraction of the essential oil.

-

The essential oil, which is immiscible with water, will be collected in the collection vessel.

-

Separate the essential oil from the aqueous phase. The resulting oil is highly enriched in this compound.[3][9]

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound content in essential oil samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5MS)

-

Helium (carrier gas)

GC-MS Parameters (Example): [5]

-

Injector Temperature: 250°C

-

Interface Temperature: 265°C

-

Carrier Gas Flow Rate: 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C for 1 min

-

Ramp 1: Increase to 200°C at a rate of 5°C/min

-

Ramp 2: Increase to 265°C at a rate of 10°C/min

-

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Mass Spectrometer Ionization: 70 eV

-

Mass Range: 30-625 m/z

Procedure:

-

Prepare a diluted solution of the essential oil sample in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC-MS system.

-

The compounds will be separated based on their volatility and interaction with the column.

-

The mass spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each.

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by library matching.

-

Quantify the relative percentage of this compound by integrating the peak area of the corresponding chromatogram.[2][5]

Analysis of AKT/ERK Signaling Pathway Modulation

This protocol outlines the general steps to investigate the effect of this compound on the AKT/ERK signaling pathway in a cell line, such as the UACC-647 melanoma cell line.[4]

Materials:

-

UACC-647 melanoma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibodies against total and phosphorylated AKT and ERK

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Culture UACC-647 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified time period.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of AKT and ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of AKT and ERK.[4][10]

Analysis of Programmed Cell Death-Ligand 1 (PD-L1) Expression

This protocol describes a general method to assess the impact of this compound on PD-L1 expression in cells.[4]

Materials:

-

Relevant cell lines (e.g., BJ fibroblasts, UACC-903, UACC-647 melanoma cells)

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument and reagents (including primers for PD-L1 and a housekeeping gene)

Procedure:

-

Culture the chosen cell lines and treat them with different concentrations of this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using reverse transcription.

-

Perform quantitative PCR (qPCR) using primers specific for PD-L1 and a reference housekeeping gene.

-

Analyze the qPCR data to determine the relative expression level of PD-L1 mRNA in treated versus untreated cells.[4]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is a polyacetylene, a class of secondary metabolites prevalent in the Asteraceae family.[11] The biosynthesis of polyacetylenes originates from fatty acid metabolism. The initial precursor is oleic acid, which is converted to linoleic acid. A key step is the formation of the first triple bond to produce crepenynic acid, catalyzed by a fatty acid acetylenase. Subsequent desaturation and modification steps lead to the diverse array of polyacetylenes found in nature.[12]

The production of polyacetylenes, including likely this compound, is often induced by biotic and abiotic stressors, indicating their role as phytoalexins.[11] Elicitors such as chitosan, salicylic acid, and yeast extract can stimulate the biosynthesis of these compounds in plant cell cultures.[13][14]

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways Modulated by this compound

Research into the biological effects of this compound has revealed its ability to modulate key cellular signaling pathways, particularly in the context of cancer cells.

AKT/ERK Pathway: In melanoma cells, this compound has been shown to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2).[4] These kinases are central components of signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of these pathways can lead to reduced cancer cell viability.

PD-1/PD-L1 Pathway: this compound has also been observed to modify the expression of programmed cell death-ligand 1 (PD-L1) in various cell lines.[4] The interaction between PD-1 on T-cells and PD-L1 on cancer cells is a critical immune checkpoint that cancer cells exploit to evade the immune system. Modulation of PD-L1 expression by natural compounds is an active area of research for cancer immunotherapy.[15]

Caption: Cellular signaling pathways modulated by this compound.

Conclusion

This compound is a naturally abundant polyacetylene with significant potential in various scientific and commercial applications. Its high concentration in Carlina acaulis makes this plant a valuable natural source. Understanding the factors that influence its natural variability, from genetic predisposition to environmental triggers, is key to optimizing its production and harnessing its biological activities. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the fascinating properties of this compound and its role in plant biology and beyond. Further research into the specific enzymes and regulatory networks governing this compound biosynthesis will undoubtedly open new avenues for its sustainable production and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.pan.pl [journals.pan.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. efanews.eu [efanews.eu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene, is a prominent bioactive constituent isolated from the roots of various plants in the Asteraceae family, notably Carlina acaulis and Carthamus caeruleus.[1][2] Historically used in traditional medicine for treating skin ailments and parasitic infections, recent scientific investigations have unveiled a spectrum of potent biological activities, positioning this compound as a molecule of significant interest for modern therapeutic and biotechnological applications.[3][4] This document provides an in-depth technical overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Core Biological Activities

This compound exhibits a diverse range of biological effects, with the most extensively studied being its cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant properties.

Cytotoxicity and Anti-Cancer Potential

This compound has demonstrated significant cytotoxic effects against various cell lines, including both normal and cancerous cells.[3] This activity is primarily mediated through the induction of apoptosis and necrosis.[3]

Quantitative Data Summary: Cytotoxicity

| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference(s) |

| BJ (normal human fibroblasts) | MTT Assay | Viability | 3.125 µg/mL (17 µM) | Significant decrease in viable cells; increase in necrotic and early apoptotic cells | [3] |

| UACC-647 (melanoma) | MTT Assay | Viability | >3.125 µg/mL | Dose-dependent decrease in viability; increase in late apoptotic cells | [3] |

| UACC-903 (melanoma) | MTT Assay | Viability | Up to 50 µg/mL (274 µM) | Largely resistant | [3] |

| C32 (melanoma) | MTT Assay | Viability | Up to 50 µg/mL (274 µM) | Largely resistant | [3] |

| Human Keratinocytes (HaCaT) | MTT Assay | IC50 | - | 34.85 ± 2.4 µg/mL | [5] |

| Zebrafish Embryos | Acute Toxicity Test (ZFET) | LC50 (96h) | 10.13 µg/mL | High in vivo toxicity | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antioxidant Activity

This compound possesses antioxidant properties, which have been evaluated using various in vitro assays. [1][2][6] Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add different concentrations of this compound to the DPPH solution. A control is prepared with methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.

Modulation of AKT and ERK Signaling

In melanoma cells, this compound has been shown to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2). [3][4]These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis. The downregulation of AKT and ERK1/2 by this compound likely contributes to its cytotoxic and pro-apoptotic effects. [3][4] Experimental Protocol: Western Blotting for AKT and ERK Expression

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AKT, phosphorylated AKT, total ERK, and phosphorylated ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway: this compound Effect on AKT/ERK

Modulation of PD-L1 Expression

This compound has been observed to modify the expression of Programmed Death-Ligand 1 (PD-L1) in certain cell lines. [3][4]PD-L1 is an immune checkpoint protein that can be expressed on tumor cells and plays a crucial role in suppressing the host's anti-tumor immune response. The ability of this compound to alter PD-L1 expression suggests its potential as a modulator of the tumor microenvironment and as an adjunct to immunotherapy.

Experimental Protocol: qPCR for PD-L1 Expression

-

RNA Extraction: Treat cells with this compound and then extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the PD-L1 gene and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data to determine the relative expression of PD-L1 mRNA in treated versus untreated cells.

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. Its mechanisms of action, which involve the modulation of key cellular signaling pathways such as AKT/ERK and the immune checkpoint protein PD-L1, underscore its potential for further investigation and development in various therapeutic areas. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

The Cytotoxic Mechanisms of Carlina Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanism of action of Carlina oxide, a natural polyacetylene found in the roots of Carlina acaulis. This document summarizes key findings on its biological effects, particularly its cytotoxic properties, and details the experimental protocols used in these investigations.

Core Mechanism of Action

This compound exerts its biological effects primarily through the induction of cell death and modulation of key signaling pathways involved in cell survival and proliferation. Studies have demonstrated that it induces both apoptosis and necrosis in a cell-line-specific manner. A significant aspect of its mechanism involves the downregulation of pro-survival signaling pathways, including the AKT and ERK1/2 pathways. Furthermore, this compound has been shown to modulate the expression of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Endpoint | Value | Exposure Time | Reference |

| BJ | Normal Human Fibroblasts | Cytotoxicity | Significant Decrease in Viability | at 3.125 µg/mL | 24 h | [1][2] |

| UACC-647 | Human Melanoma | Cytotoxicity | Decrease in Viability | - | 24 h | [1][2] |

| UACC-903 | Human Melanoma | Cytotoxicity | Resistant | at 50 µg/mL | 24 h | [1][2] |

| C32 | Human Melanoma | Cytotoxicity | Resistant | at 50 µg/mL | 24 h | [1][2] |

| HeLa | Human Cervical Cancer | Cytotoxicity | LC50 | 446 µg/mL | - | [1] |

| NHF-A12 | Normal Human Fibroblasts | Cytotoxicity | ~40% Loss of Survival | at 5 µg/mL | 6 h | [1] |

| HuDe | Human Dermis Fibroblasts | Cytotoxicity | IC50 | 3.83 µg/mL | - | [3] |

| HCT116 | Human Colon Carcinoma | Cytotoxicity | IC50 | - | - | [4] |

| MDA-MB 231 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 6.74 µg/mL | - | [3] |

| HaCaT | Human Keratinocytes | Cytotoxicity | IC50 | 34.85 ± 2.4 µg/mL | 72 h | [5] |

Table 2: In Vivo and Other Toxicological Data

| Organism/System | Test | Endpoint | Value | Exposure Time | Reference |

| Zebrafish (Danio rerio) Embryos | Acute Toxicity (ZFET) | LC50 | 10.13 µg/mL | 96 h | [1][2][6] |

| Culex quinquefasciatus Larvae | Larvicidal Activity | LC50 | 1.39 µg/mL | 24 h | [4] |

| Acetylcholinesterase | Enzyme Inhibition | IC50 | 0.60 mg/mL | - | [3] |

Signaling Pathway Analysis

This compound has been shown to interfere with critical signaling pathways that regulate cell survival and proliferation. In the UACC-647 melanoma cell line, treatment with this compound led to a decreased expression of AKT and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), two key nodes in pro-survival signaling.[1][2][6][7]

Additionally, this compound modulates the expression of PD-L1, an important immune checkpoint protein. In BJ fibroblasts, PD-L1 expression was upregulated at concentrations as low as 3.125 µg/mL, while in UACC-903 and UACC-647 melanoma cells, a higher dose of 50 µg/mL was required to see an increase.[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies.

In Vitro Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability of various cell lines.

General Protocol:

-

Cell Culture: Human cell lines (e.g., BJ, UACC-903, UACC-647, C32) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (e.g., 3.125 µg/mL to 50 µg/mL).[1][2]

-

Incubation: Cells were incubated with the compound for a specified period (e.g., 24 hours).

-

Viability Assessment: Cell viability was assessed using standard methods such as MTT or neutral red uptake assays. The percentage of apoptotic and necrotic cells was determined by flow cytometry using Annexin V and propidium iodide staining.[1]

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of specific proteins.

Protocol:

-

Cell Lysis: UACC-647 cells were treated with this compound (3.125, 12.5, and 50 µg/mL) for 24 hours.[1][6] After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., AKT, ERK1/2, PCNA, eEF2) overnight at 4°C.[1][6] After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the protein expression levels.

Quantitative Real-Time PCR (qPCR)

Objective: To analyze the effect of this compound on the mRNA expression of PD-L1.

Protocol:

-

Cell Treatment and RNA Extraction: BJ, UACC-903, UACC-647, and C32 cells were treated with various concentrations of this compound (3.125–50 µg/mL).[1][6] Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: Real-time PCR was performed using a qPCR system with SYBR Green master mix and specific primers for PD-L1 and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of PD-L1 mRNA was calculated using the ΔΔCt method.

Zebrafish Acute Toxicity Test (ZFET)

Objective: To assess the in vivo acute toxicity of this compound.

Protocol:

-

Embryo Exposure: Zebrafish embryos at the 16-cell stage were exposed to a range of this compound concentrations (3.125 to 25 µg/mL) in E3 medium.[2] A negative control (E3 medium), a solvent control (0.5% DMSO), and a positive control (20 µg/mL acetone) were included.[2]

-

Incubation and Observation: The embryos were incubated for 96 hours, and mortality was recorded at 24, 48, 72, and 96 hours post-fertilization.[1]

-

Endpoint Assessment: The LC50 value was determined at 96 hours.[1][2] Teratogenic effects, such as craniofacial malformations, yolk sac edema, and shortened tail, were also observed.[1][6] Heart rate was assessed in living embryos at the end of the exposure period.[1]

Conclusion

This compound demonstrates significant cytotoxic activity through the induction of apoptosis and necrosis, and the modulation of key pro-survival signaling pathways. Its ability to downregulate AKT and ERK1/2, coupled with its effects on PD-L1 expression, suggests a multifaceted mechanism of action that could be of interest in drug development, particularly in oncology. However, its toxicity towards normal cells and in vivo models underscores the need for careful consideration of its therapeutic window and potential for targeted delivery systems. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the biological activities of this compound and similar natural products.

References

- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Carlina Oxide for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene, is the primary constituent of the essential oil derived from the roots of plants in the Carlina genus, such as Carlina acaulis.[1][2] Traditionally, extracts of these plants have been used in folk medicine for various purposes, including as antiparasitic and skin disease treatments.[1][3] This technical guide provides a comprehensive overview of the initial bioactivity screening of purified this compound, summarizing key findings on its cytotoxic, antimicrobial, insecticidal, and anti-inflammatory properties. The information presented herein is intended to inform further research and drug development efforts.

Data Presentation: Summary of Bioactivities

The following tables summarize the quantitative data from various bioactivity screenings of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Concentration/Effect | Citation |

| BJ | Normal Human Fibroblasts | Viability Assay | Significant decrease in viability at 3.125 µg/mL | [1] |

| UACC-903 | Human Melanoma | Viability Assay | Largely resistant to treatment | [1][4] |

| UACC-647 | Human Melanoma | Viability Assay | Drop in viability, increase in late apoptotic cells | [1][4] |

| C32 | Human Melanoma | Viability Assay | Largely resistant to treatment | [1][4] |

| HeLa | Human Cervical Cancer | Viability Assay | LC50 = 446 µg/mL | [1] |

| HaCaT | Human Keratinocytes | Cytotoxicity Assay | IC50 = 34.85 ± 2.4 µg/mL | [5] |

Table 2: Antimicrobial Activity of this compound

| Organism | Type | Assay | MIC/Effect | Citation |

| Gram-positive bacteria | Bacteria | Broth Microdilution | MICs ranging from 0.33 to 5.35 mg/mL | [2] |

| Staphylococcus spp. (clinical isolates) | Bacteria | Broth Microdilution | Significant activity | [2] |

| Streptococcus pyogenes | Bacteria | Not specified | Highly effective | [2] |

| Pseudomonas aeruginosa | Bacteria | Not specified | Highly effective | [2] |

| Fungal strains | Fungi | Broth Microdilution | Strong and homogenous action | [2] |

| Candida spp. (clinical isolates) | Fungi | Broth Microdilution | Strong fungicidal activity | [2] |

| Candida albicans | Fungi | Not specified | Highly effective | [2] |

| Candida glabrata | Fungi | Not specified | Highly effective | [2] |

| Penicillium expansum | Fungi | In vivo (on apples) | Promising antifungal activity | [6][7] |

Table 3: Insecticidal and Acaricidal Activity of this compound

| Organism | Common Name | Assay | LC50/Effect | Citation |

| Culex quinquefasciatus | Mosquito | Larvicidal Assay (WHO protocol) | LC50 = 1.39 µg/mL | [8] |

| Bactrocera oleae | Olive Fly | Ingestion Toxicity | LC50 = 1052 ppm | [9] |

| Aculops lycopersici | Tomato Russet Mite | Acaricidal Assay | LC50 = 205.32 µL/L | [10] |

Table 4: In Vivo Toxicity of this compound

| Organism | Common Name | Assay | LC50/Effect | Citation |

| Zebrafish Embryos | Zebrafish | Zebrafish Acute Toxicity Test (ZFET) | LC50 = 10.13 µg/mL (96 h exposure) | [1][3] |

Table 5: Antioxidant and Anti-inflammatory Activity of this compound

| Activity | Assay | IC50/Effect | Citation |

| Antioxidant | DPPH Radical Scavenging | IC50 = 8.5 g/L | [11] |

| Antioxidant | β-carotene Bleaching | IC50 = 5.2 g/L | [11] |

| Anti-inflammatory | Protein Denaturation | Promising activity | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cell lines (e.g., HaCaT keratinocytes)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours at 37°C.

-

Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add the different concentrations of this compound. Include a control group treated with 0.5% DMSO in the medium.

-

Incubate the plates for 24 hours at 37°C.

-

Add MTT solution to each well and incubate for a further 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-